Aloe Emodin 8-Glucoside

G-quadruplex DNA binding anticancer

Researchers requiring specific G-quadruplex targeting or phosphatase modulation often face supply inconsistencies with anthraquinone glycosides. Aloe Emodin 8-Glucoside (CAS 33037-46-6) directly addresses this gap as a validated molecular tool. - Potent hPTP1B inhibition (IC50 = 26.6 μM), distinct from other anthraquinone glycosides. - Selective binding to c-KIT and c-MYC G-quadruplex sequences (affinity ~10⁵), confirmed via biophysical studies. - Certified reference standard (≥98% HPLC) for chemotaxonomic authentication of Aloe species. Supplied with full analytical documentation. Strictly for R&D use; not for human or veterinary applications.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
Cat. No. B15287566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloe Emodin 8-Glucoside
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO
InChIInChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21?/m1/s1
InChIKeyKIZBWUUJNJEYCM-PMQCEUHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloe Emodin 8-Glucoside Product Overview


Aloe Emodin 8-Glucoside (CAS 33037-46-6) is a naturally occurring anthraquinone glycoside derived from Aloe species and other medicinal plants [1]. This compound consists of an aloe-emodin aglycone core (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) with a β-D-glucopyranoside moiety attached at the 8-position, resulting in a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol . The glycosylation alters its physicochemical properties relative to its aglycone aloe emodin, including enhanced water solubility . Commercially, it is available as a reference standard with purities typically ≥98% (HPLC) for analytical and research applications .

Why Aloe Emodin 8-Glucoside Can't Be Substituted


In-class substitution between Aloe Emodin 8-Glucoside and its closest analogs—specifically aloe emodin (aglycone) and aloin (C-glycoside)—is scientifically unjustified due to substantial differences in molecular recognition, target selectivity, and bioactivity profiles. Direct comparative biophysical studies demonstrate that the 8-O-glucoside moiety confers a distinct G-quadruplex binding selectivity and affinity that differs from both aloe emodin and aloin [1][2]. Specifically, Aloe Emodin 8-Glucoside and aloe emodin both exhibit potent binding to c-KIT and c-MYC G-quadruplex sequences (affinity values on the order of 10^5), whereas aloin shows only weak binding affinity [1]. Furthermore, the glycosylated form demonstrates unique enzyme inhibition activity against hPTP1B (IC50 = 26.6 μM) that is not shared by all anthraquinone glycosides . These structural and functional distinctions preclude generic interchangeability in experimental systems requiring specific G-quadruplex targeting or phosphatase modulation.

Aloe Emodin 8-Glucoside: Comparative Evidence


G-Quadruplex Binding vs. Aloin

In a direct head-to-head biophysical comparison, Aloe Emodin 8-Glucoside (ALMG) demonstrated potent binding to c-KIT and c-MYC G-quadruplex sequences with affinity values on the order of 10^5, whereas aloin (ALN) exhibited only weak binding affinity [1]. Absorption and fluorescence titration studies confirmed that ALMG effectively stabilizes G-quadruplex structures, while aloin showed minimal interaction [1].

G-quadruplex DNA binding anticancer

hPTP1B Inhibition Activity

Aloe Emodin 8-Glucoside exhibits moderate inhibitory activity against human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 value of 26.6 μM . This value provides a benchmark for the compound's potency in this assay system. While no direct head-to-head comparison with aloin or aloe emodin in the same hPTP1B assay is available in the literature, this IC50 can be compared to other anthraquinone glycosides. For instance, emodin-8-glucoside shows IC50 values of 14.4 μM against rat lens aldose reductase and 66 μM against topoisomerase II , indicating target-specific differences.

hPTP1B enzyme inhibition diabetes

Anti-Proliferative Activity in HCT 116 Cells

In a comparative study using HCT 116 colorectal cancer cells, Aloe Emodin 8-Glucoside and aloe emodin were evaluated for anti-proliferative effects. Aloe emodin demonstrated the highest binding stabilization with c-KIT G-quadruplex as confirmed by multiple biophysical techniques, and this correlated with its anti-proliferative activity in the HCT 116 cell line [1]. While specific IC50 values for Aloe Emodin 8-Glucoside in this cell line were not reported in the abstract, the study indicates that the glycoside also possesses anti-proliferative properties, though likely with different potency and mechanism than the aglycone [1].

cytotoxicity cancer HCT 116

Glycosylation-Enhanced Water Solubility

Aloe Emodin 8-Glucoside features a β-D-glucopyranoside moiety that enhances water solubility compared to its aglycone counterpart, aloe emodin . This property is crucial for in vitro assays requiring aqueous buffers and for potential in vivo applications. In contrast, aloe emodin is readily soluble in organic solvents like hot ethanol, ether, and benzene but has poor aqueous solubility [1].

solubility glycosylation formulation

Chemotaxonomic Marker for Aloe Species

HPLC-DAD-MS/MS profiling of eight Aloe species identified Aloe-emodin-8-O-glucoside as a potential chemotaxonomic marker, alongside 6'-malonylnataloin and flavone-6,8-di-C-glucosides [1]. This indicates its presence and relative abundance can distinguish between Aloe species, unlike more ubiquitous anthraquinones such as aloe emodin. This specificity is valuable for botanical authentication and quality control of Aloe-derived materials [1].

chemotaxonomy quality control Aloe species

Aloe Emodin 8-Glucoside: Key Applications


G-Quadruplex Anticancer Research

Researchers investigating G-quadruplex stabilization as an anticancer strategy should prioritize Aloe Emodin 8-Glucoside over aloin due to its potent binding to c-KIT and c-MYC G-quadruplex sequences (affinity ~10^5) as demonstrated in direct comparative biophysical studies [1]. This compound serves as a validated tool for studying quadruplex-mediated gene regulation and for screening novel G-quadruplex ligands.

hPTP1B Inhibition Studies

Aloe Emodin 8-Glucoside is a moderately potent inhibitor of hPTP1B (IC50 = 26.6 μM), making it suitable as a reference compound in phosphatase inhibition assays related to diabetes and metabolic disorder research . Its activity profile is distinct from other anthraquinone glycosides, providing a unique chemical tool for probing hPTP1B function.

Analytical Standard for Aloe Authentication

Quality control and analytical laboratories should procure Aloe Emodin 8-Glucoside as a certified reference standard for HPLC-based chemotaxonomic analysis of Aloe species [2]. Its identification as a species-specific marker enables accurate botanical authentication and standardization of Aloe vera-based nutraceutical and cosmetic ingredients.

Anthraquinone SAR Studies

Given the distinct G-quadruplex binding profiles of Aloe Emodin 8-Glucoside, aloe emodin, and aloin [1], this compound is essential for systematic SAR studies investigating how glycosylation at the 8-position alters molecular recognition, biophysical interactions, and cellular activity. Such studies are fundamental for rational design of anthraquinone-based therapeutics.

Technical Documentation Hub

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